Home > Products > Screening Compounds P94790 > 3α-paricalcitol
3α-paricalcitol - 216161-87-4

3α-paricalcitol

Catalog Number: EVT-1479121
CAS Number: 216161-87-4
Molecular Formula: C27H44O3
Molecular Weight: 416.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3α-paricalcitol is an isomer of paricalcitol, an analogue of vitamin D2. Paricalcitol is a medication used for the treatment of secondary hyperparathyroidism.
Source and Classification

3α-Paricalcitol is classified as a vitamin D analog and belongs to the category of steroid hormones. It is synthesized from vitamin D2 through various chemical processes, which involve structural modifications to enhance its therapeutic profile. The compound is recognized for its role in regulating calcium and phosphate metabolism, thereby influencing parathyroid hormone levels.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3α-paricalcitol involves several key steps that transform vitamin D2 into the desired product. According to patent literature, one efficient method includes the following stages:

  1. Starting Material: Vitamin D2 serves as the primary starting material.
  2. Ozonolysis: This step involves breaking down vitamin D2 to form key intermediates by cleaving specific ring structures.
  3. Side Chain Modification: The introduction of hydroxyl groups at specific positions (notably position 25) is crucial for the biological activity of 3α-paricalcitol.
  4. Wittig Reaction or Julia Olefination: These reactions are employed to construct the side chain, followed by deoxygenation processes to finalize the structure.
Molecular Structure Analysis

Structure and Data

The molecular formula of 3α-paricalcitol is C27H44O3C_{27}H_{44}O_3, with a molecular weight of approximately 416.65 g/mol. Its structural characteristics include:

  • Steroid Backbone: Similar to other vitamin D compounds, it contains a steroid nucleus.
  • Hydroxyl Groups: The presence of hydroxyl groups at specific locations enhances its solubility and biological activity.
  • Chiral Centers: The compound features multiple chiral centers, contributing to its stereochemical complexity.

The crystal structure analysis has shown that 3α-paricalcitol exhibits specific conformational preferences that are essential for its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

3α-Paricalcitol undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydroxylation: The introduction of hydroxyl groups at critical positions alters its pharmacokinetic properties.
  2. Cyclization: Certain reactions lead to cyclization events that stabilize the compound's structure.
  3. Metabolism: In vivo, 3α-paricalcitol is metabolized primarily by hepatic enzymes such as cytochrome P450, leading to various hydroxylated metabolites that may exhibit differing biological activities .

These reactions are pivotal in defining the efficacy and safety profile of 3α-paricalcitol in clinical applications.

Mechanism of Action

Process and Data

The mechanism of action for 3α-paricalcitol involves its interaction with vitamin D receptors located in various tissues, including parathyroid glands and kidneys:

  • Receptor Binding: Upon administration, 3α-paricalcitol binds to vitamin D receptors, modulating gene expression involved in calcium homeostasis.
  • Inhibition of Parathyroid Hormone Secretion: It effectively reduces parathyroid hormone levels by inhibiting its synthesis and secretion, which is crucial in managing secondary hyperparathyroidism in chronic kidney disease patients .
  • Calcium Absorption Regulation: By enhancing intestinal absorption of calcium and phosphate, it contributes to maintaining mineral balance in the body.

This multifaceted mechanism underpins its therapeutic efficacy in treating disorders related to calcium metabolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3α-Paricalcitol exhibits several notable physical and chemical properties:

  • Appearance: It is typically a white or off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is sensitive to light and should be stored under controlled conditions to maintain stability.

Relevant Data or Analyses

Pharmacokinetic studies indicate that after intravenous administration, 3α-paricalcitol has a rapid distribution phase with extensive binding to plasma proteins (≥99.8%). Its elimination half-life ranges from approximately 13.9 hours to 15.4 hours depending on patient conditions .

Applications

Scientific Uses

3α-Paricalcitol has several important applications in clinical practice:

  • Management of Secondary Hyperparathyroidism: It is primarily used in patients with chronic kidney disease undergoing dialysis, helping to control elevated parathyroid hormone levels.
  • Chemopreventive Agent: Research indicates potential roles in cancer prevention due to its influence on cellular proliferation pathways .
  • Research Tool: Its unique properties make it valuable for studying vitamin D signaling pathways and their implications in various diseases.
Introduction to Paricalcitol: Historical Development and Clinical Significance

Evolution of Vitamin D Analogs in Nephrology and Endocrinology

The therapeutic application of vitamin D analogs progressed through three distinct generations:

  • First Generation (Calcitriol/Alfacalcidol): These natural metabolites effectively suppressed PTH but exhibited potent stimulation of intestinal calcium (Ca²⁺) and phosphate (PO₄³⁻) absorption via the vitamin D receptor (VDR). Dose-limiting hypercalcemia and hyperphosphatemia occurred in >50% of dialysis patients, constraining their therapeutic utility and increasing cardiovascular calcification risk [1] [9].

  • Second Generation (Non-Selective Analogs - Doxercalciferol/22-Oxacalcitriol): Early synthetic modifications aimed to dissociate PTH suppression from mineral effects. Doxercalciferol (1α-hydroxyvitamin D₂) requires hepatic 25-hydroxylation for activation. While demonstrating efficacy, studies suggested minimal selectivity compared to calcitriol regarding hypercalcemia risk [1].

  • Third Generation (Selective VDRA - Paricalcitol/Maxacalcitol): Engineered modifications at key molecular sites (C19, C22, C25) yielded agents with enhanced tissue selectivity. Paricalcitol (19-nor-1,25-(OH)₂D₂), lacking the C19 exocyclic methylene group and featuring a D₂ side chain, demonstrated superior separation between PTH suppression and Ca²⁺/PO₄³⁻ elevation in preclinical and clinical models [1] [2] [6]. This generation established the principle of selective VDR activation (sVDA).

Table 1: Key Vitamin D Analogs and Their Structural/Functional Evolution

Compound (Generation)Core Structural ModificationsPrimary Clinical AdvantageLimitations
Calcitriol (1st)None (1,25-(OH)₂D₃)Potent VDR activationHigh hypercalcemia/hyperphosphatemia risk
Doxercalciferol (2nd)1α-hydroxylation (requires activation)Lower acute calcemic effectMinimal selectivity vs calcitriol in CKD
Paricalcitol (3rd)19-nor, 1α,3β,25-trihydroxy, D2 side chainMarkedly reduced Ca²⁺/PO₄³⁻ impactHigher cost than earlier analogs
Maxacalcitol (3rd)22-oxa, 1α,25-(OH)₂D₃Reduced calcemic activityPrimarily used in Japan

Structural Differentiation: Paricalcitol vs. Calcitriol and Other Vitamin D Receptor Agonists

Paricalcitol's molecular design confers distinct biophysical and functional properties critical to its selectivity:

  • A-Ring Modification (19-nor, 3β-OH): The absence of the C19 exocyclic methylene group (19-nor) and the epimerization of the 3-hydroxy group from β to α (3β-OH) significantly alter the molecule's three-dimensional conformation. This modification reduces the ligand's affinity for the serum vitamin D binding protein (DBP) by approximately 30-50% compared to calcitriol, facilitating more rapid tissue distribution and clearance. Crucially, computational modeling indicates this altered conformation promotes differential cofactor recruitment upon VDR binding [1] [2] [6].

  • Side Chain Configuration (Vitamin D₂ vs. D₃): Paricalcitol is derived from ergosterol (Vitamin D₂ precursor), featuring a C24 methyl group and a trans-double bond between C22-C23, unlike the cholesterol-derived calcitriol (Vitamin D₃) with its fully saturated side chain. This D₂ side chain contributes to altered metabolic stability. Paricalcitol undergoes faster hepatic inactivation via 24-hydroxylation by CYP24A1, reducing its systemic persistence and potential for sustained mineral effects [1] [6].

  • Structural Basis of Receptor Interaction: X-ray crystallography and VDR mutagenesis studies reveal that paricalcitol's modified A-ring and side chain establish unique contacts within the ligand-binding domain (LBD) of the VDR. Specifically, interactions with Helix 6 (H6) and Helix 12 (H12) differ from those induced by calcitriol. This results in a distinct VDR conformational change upon paricalcitol binding. The altered receptor conformation affects the stability and composition of the VDR-retinoid X receptor (RXR) heterodimer and influences which coactivator or corepressor complexes are recruited to vitamin D response elements (VDREs) in target genes [2] [8]. This differential cofactor recruitment (e.g., preferential interaction with DRIP205 vs SRC-1 complexes in certain tissues) underpins its tissue-selective actions [2].

Pharmacological Rationale for Selective Vitamin D Receptor Activation

The therapeutic superiority of paricalcitol stems from its ability to preferentially modulate VDR signaling pathways in target tissues:

  • Enhanced Parathyroid Gland Selectivity: Paricalcitol exhibits greater uptake and retention in parathyroid tissue compared to intestinal cells. This is partly attributed to lower DBP affinity, facilitating tissue entry. Once within parathyroid chief cells, paricalcitol potently suppresses PTH gene transcription. It achieves this by:
  • Stabilizing the VDR-RXR complex on negative VDREs (nVDREs) in the PTH gene promoter.
  • Upregulating the VDR itself within the parathyroid glands, enhancing long-term sensitivity to suppression [1] [10].
  • Unlike calcitriol, paricalcitol minimally induces intestinal epithelial calcium channel (TRPV6) and calcium-binding protein (Calbindin-D9k) expression, significantly reducing intestinal calcium absorption [1] [2].
  • Modulation of Gene Expression Profiles: Transcriptomic analyses demonstrate that paricalcitol and calcitriol regulate overlapping yet distinct sets of genes. Paricalcitol shows:
  • Strong Transrepression: Potent downregulation of pro-inflammatory (TNF-α, IL-6) and pro-fibrotic (TGF-β1, Collagen I) genes in renal and vascular tissues. Mechanistically, paricalcitol-VDR complexes effectively sequester NF-κB signaling. The liganded VDR physically interacts with the p65 subunit of NF-κB, preventing its binding to DNA response elements in promoters of genes like RANTES (CCL5), a key chemokine driving renal inflammation [3] [8].
  • Tissue-Selective Transactivation: While weaker on classical calcium transporters, paricalcitol effectively transactivates genes encoding renoprotective and cardioprotective factors. This includes upregulating:
  • Klotho: The transmembrane anti-aging protein, soluble forms of which function as a coreceptor for FGF23. Paricalcitol increases renal and circulating Klotho levels, enhancing FGF23 signaling (improving phosphaturia) and exerting direct anti-fibrotic and anti-oxidant effects [4].
  • Osteopontin (OPN): A potent inhibitor of vascular smooth muscle cell (VSMC) calcification. Paricalcitol upregulates OPN expression in VSMCs, counteracting phosphate-induced osteogenic differentiation and calcification [4].

Table 2: Differential Gene Regulation by Paricalcitol vs. Calcitriol

Gene/PathwayCalcitriol EffectParicalcitol EffectFunctional ConsequenceReference (From Search)
PTH (Parathyroid)Strong suppressionStrong suppressionControl of SHPT [1] [10]
TRPV6 (Intestine)Strong inductionWeak/No inductionReduced intestinal Ca²⁺ absorption [1] [2]
RANTES/CCL5 (Kidney)Moderate induction/No changeStrong repressionReduced inflammatory cell infiltration [3]
Klotho (Kidney)Moderate inductionStrong inductionEnhanced FGF23 signaling, renoprotection [4]
Osteopontin (Vascular)Weak inductionStrong inductionInhibition of VSMC calcification [4]
FGF23 (Bone)Strong inductionModerate inductionLower hyperphosphatemia risk [4] [9]
  • Cardiorenal Protective Mechanisms: The pleiotropic benefits of paricalcitol extend beyond PTH control:
  • Anti-Inflammation: By suppressing NF-κB and downstream cytokines (TNF-α, IL-6), paricalcitol reduces macrophage and T-cell infiltration in injured kidneys and vascular walls [3] [8].
  • Anti-Fibrosis: Downregulation of TGF-β1 and connective tissue growth factor (CTGF) attenuates renal interstitial fibrosis and cardiac remodeling [3] [8].
  • Endothelial Protection: Improves endothelial function by reducing oxidative stress and enhancing nitric oxide (NO) bioavailability [2].
  • Modulation of Mineral Homeostasis: Paricalcitol corrects hyperphosphatemia more effectively than calcitriol via dual mechanisms: 1) Potent upregulation of Klotho, enhancing FGF23-mediated phosphaturia; 2) Direct suppression of renal sodium-phosphate cotransporters (NaPi-IIa/IIc). Simultaneously, its weaker induction of FGF23 compared to calcitriol may contribute to better long-term outcomes [4] [9].

Properties

CAS Number

216161-87-4

Product Name

3α-paricalcitol

Molecular Formula

C27H44O3

Molecular Weight

416.64

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.